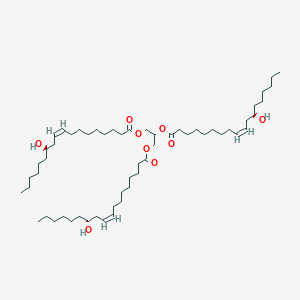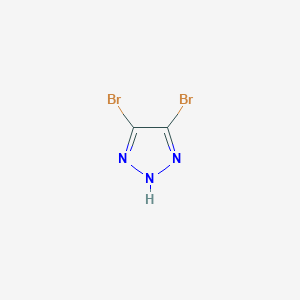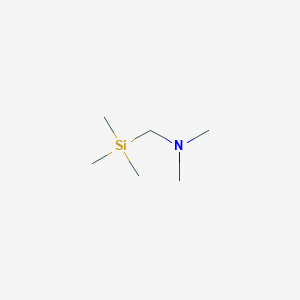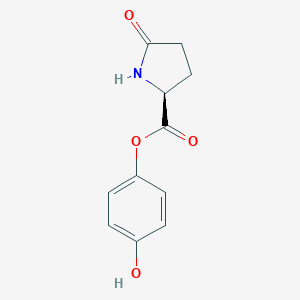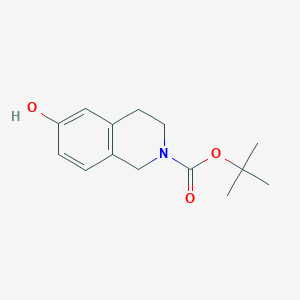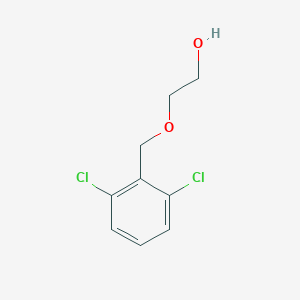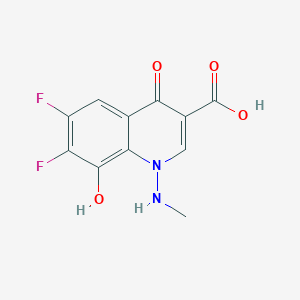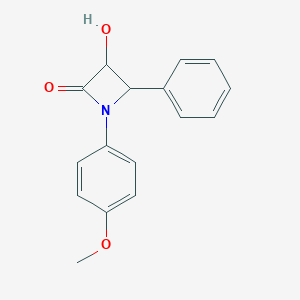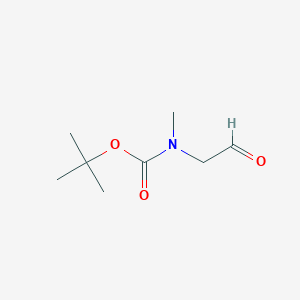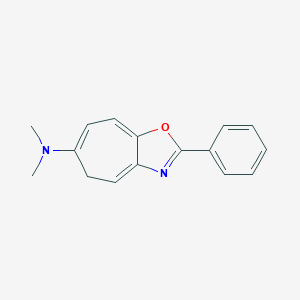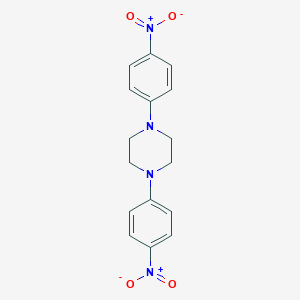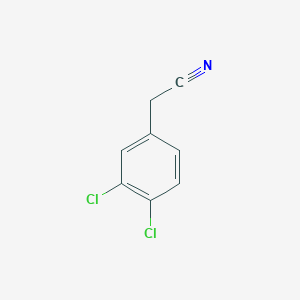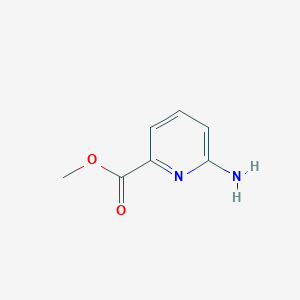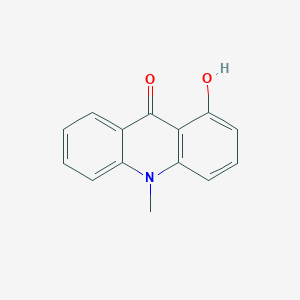
1-Hydroxy-10-methylacridone
Übersicht
Beschreibung
1-Hydroxy-10-methylacridone is a compound that belongs to the acridone family, a group of compounds known for their diverse biological activities and potential therapeutic applications. While the specific compound 1-hydroxy-10-methylacridone is not directly mentioned in the provided papers, related compounds such as 10-methylacridin-9(10H)-ones and various hydroxyacridone derivatives are extensively studied for their chemical properties and biological activities .
Synthesis Analysis
The synthesis of acridone derivatives is a topic of significant interest due to their pharmacological potential. One method for synthesizing 10-methylacridin-9(10H)-ones involves a Cu-catalyzed intramolecular oxidative C(sp2)–H amination of 2-(methylamino)benzophenones, using O2 as the sole oxidant . Another approach includes a one-pot reaction of aldehyde, dimedone or 1,3-cyclohexanedione, and methylamine under microwave heating without a catalyst, which is advantageous due to its short reaction time and high yields . Additionally, the synthesis of 1-hydroxy-3-methylacridin-9(10H)-one has been achieved through the condensation of methyl anthranilate and 5-methyl resorcinol .
Molecular Structure Analysis
The molecular structure of acridone derivatives is characterized by the acridine skeleton, which can be modified at various positions to yield different derivatives. For instance, the synthesis of 1-hydroxy-3-methylacridin-9(10H)-one involves the formation of a hydroxy group at the first position and a methyl group at the third position of the acridone ring . The structural modifications can significantly influence the chemical reactivity and biological activity of these compounds.
Chemical Reactions Analysis
Acridone derivatives undergo various chemical reactions, including cyclodehydratization, Claisen rearrangement, and cyclization reactions, to yield a variety of products . These reactions are often influenced by the substituents on the acridone ring and the reaction conditions. For example, selective etherification and cyclodehydratization of 1,3-dihydroxy-10-methyl-9(10H)-acridinone led to the synthesis of furacridone .
Physical and Chemical Properties Analysis
The physical and chemical properties of acridone derivatives are closely related to their molecular structure. These compounds exhibit strong absorption in the UV-visible region, which can be shifted by the addition of alkali . They also show fluorescence upon UV irradiation, a property that can be exploited in various applications, such as the use of 10-hydroxydecahydroacridine-1,8-dione derivatives as acid-base titration indicators . The presence of hydroxy and methyl groups on the acridone ring can influence the acid dissociation constant and solubility of these compounds .
Wissenschaftliche Forschungsanwendungen
Non-linear Optical Properties
A study by Huacan Song and Yong Zou (2010) explored the second-order non-linear optical properties of 10-hydrocarbylacridones, including 1-hydroxy-10-methylacridone. These compounds demonstrated varied second harmonic generation values, indicating potential applications in non-linear optics.
Biological Activities
Several studies highlight the biological activities of acridone derivatives. For example, Yin-Yu Yang et al. (2013) found that certain acridone alkaloids, including variants of 1-hydroxy-10-methylacridone, exhibit significant antibacterial activity. Kouassi Maximin Ahua et al. (2004) identified acridone derivatives with antileishmanial and antifungal properties.
Anticancer Activity
The synthesis of xanthone and acridone derivatives, including 1-hydroxy-10-methylacridone, was explored by S. Santra et al. (2023). These compounds showed promising in vitro antiproliferative activities against various cancer cell lines.
Chemical Synthesis and Characterization
The synthesis and characterization of acridone derivatives, including 1-hydroxy-10-methylacridone, were examined in studies like that by E. Okoh (2005). Such research provides foundational knowledge for further applications in chemistry and pharmacology.
Photochemical Properties
Research by Dapeng Zhou et al. (2012) studied the excited-state behavior of acridine derivatives, including 1-hydroxy-10-methylacridone, revealing their potential in photochemical applications.
Zukünftige Richtungen
The future directions for 1-Hydroxy-10-methylacridone seem promising, especially in the field of medicinal chemistry. The compound has been synthesized and evaluated for its anticancer activity against various cancer cell lines . Some compounds demonstrated low toxicity for normal human embryonic kidney (HEK-293) cells, which determines the possibility of further development of these compounds as anticancer agents .
Eigenschaften
IUPAC Name |
1-hydroxy-10-methylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-15-10-6-3-2-5-9(10)14(17)13-11(15)7-4-8-12(13)16/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYDBJFGZCQFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418786 | |
| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Hydroxy-10-methylacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Hydroxy-10-methylacridone | |
CAS RN |
16584-54-6 | |
| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16584-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-10-methylacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 - 194 °C | |
| Record name | 1-Hydroxy-10-methylacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



